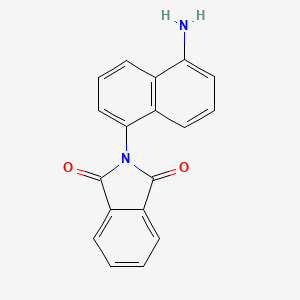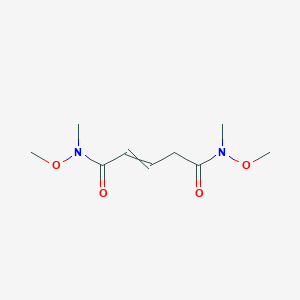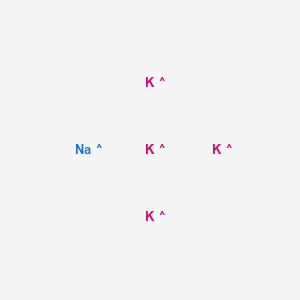
CID 71338871
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71338871” is a chemical entity listed in the PubChem database
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of the compound “CID 71338871” involves several synthetic steps. One of the methods includes reacting 5-iodine-2-methylaniline with N-bromosuccinimide to obtain 4-bromine-5-iodine-2-methylaniline. This intermediate is then reacted with isoamyl nitrite under acidic conditions to produce 5-bromine-6-iodine-1H-indazole. The final step involves a Sonogashira coupling reaction on the indazole compound with R-C≡CH .
Industrial Production Methods
Industrial production methods for “this compound” are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and development purposes.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “CID 71338871” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states, while reduction may produce lower oxidation states or fully reduced forms.
Applications De Recherche Scientifique
The compound “CID 71338871” has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of “CID 71338871” involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Propriétés
Numéro CAS |
116127-58-3 |
|---|---|
Formule moléculaire |
K4Na |
Poids moléculaire |
179.383 g/mol |
InChI |
InChI=1S/4K.Na |
Clé InChI |
FXGCIBFFIZIEIX-UHFFFAOYSA-N |
SMILES canonique |
[Na].[K].[K].[K].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


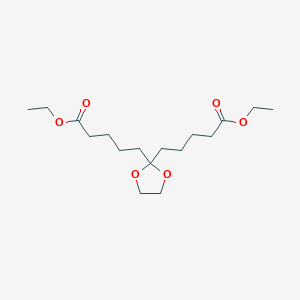
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)
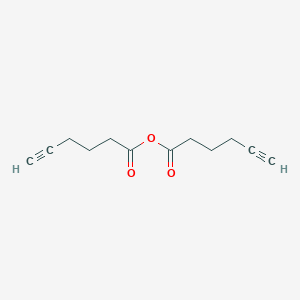
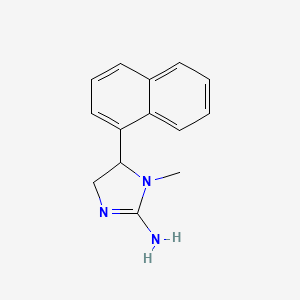
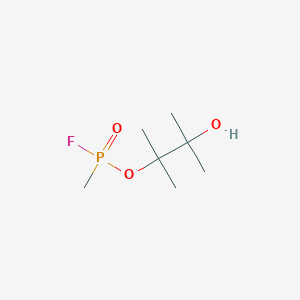
![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-(Benzylcarbamoyl)-1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14289459.png)

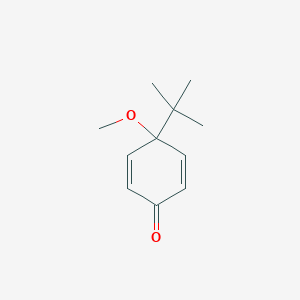

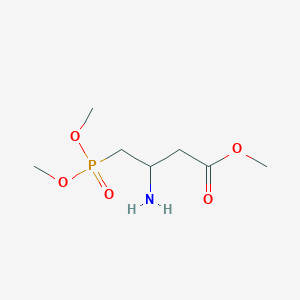
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
